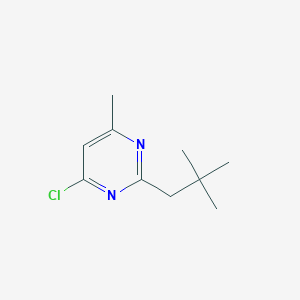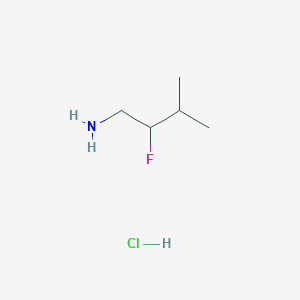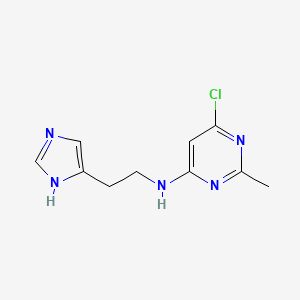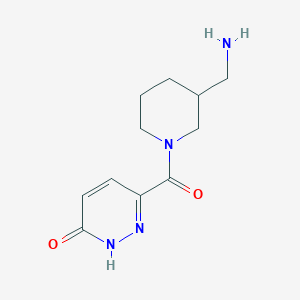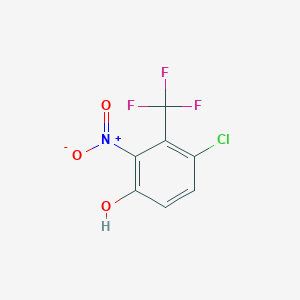
4-Chloro-2-nitro-3-(trifluoromethyl)phenol
Descripción general
Descripción
4-Chloro-2-nitro-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of a chlorine atom, a nitro group, and a trifluoromethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-nitro-3-(trifluoromethyl)phenol typically involves the nitration of 4-chloro-3-(trifluoromethyl)phenol. This process requires careful control of reaction conditions, including temperature and the use of specific reagents such as nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale nitration reactions, ensuring consistent quality and yield. The process involves the use of specialized equipment to handle the hazardous chemicals and maintain safety standards.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-nitro-3-(trifluoromethyl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like tin and hydrochloric acid or iron and hydrochloric acid can be employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced phenols, and substituted phenols, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-Chloro-2-nitro-3-(trifluoromethyl)phenol is used as an intermediate in the synthesis of more complex organic compounds
Biology: The compound has been studied for its biological activity, including its potential use as a pesticide or herbicide. Its ability to disrupt biological processes in pests and weeds makes it a candidate for agricultural applications.
Medicine: Research has explored the compound's potential medicinal properties, including its use as an antimicrobial agent. Its chemical structure allows it to interact with biological targets, offering possibilities for developing new drugs.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which 4-Chloro-2-nitro-3-(trifluoromethyl)phenol exerts its effects involves its interaction with molecular targets and pathways. The nitro group and trifluoromethyl group play crucial roles in its biological activity, affecting enzyme function and cellular processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, disrupting metabolic pathways in pests and weeds.
Cellular Disruption: Its reactivity with cellular components can lead to the breakdown of cell membranes and other structures, causing cell death.
Comparación Con Compuestos Similares
4-Chloro-3-(trifluoromethyl)phenol: Lacks the nitro group, resulting in different chemical properties and reactivity.
2-Nitro-3-(trifluoromethyl)phenol: The position of the nitro group affects its biological activity and chemical behavior.
4-Chloro-2-nitrophenol: The absence of the trifluoromethyl group leads to variations in its applications and effects.
Uniqueness: 4-Chloro-2-nitro-3-(trifluoromethyl)phenol stands out due to its combination of functional groups, which provides a unique balance of reactivity and stability. This makes it particularly useful in specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
4-chloro-2-nitro-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-3-1-2-4(13)6(12(14)15)5(3)7(9,10)11/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOGBOJCLWRHJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)[N+](=O)[O-])C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl[(piperidin-3-yl)methyl]amine](/img/structure/B1488225.png)

![2-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488227.png)
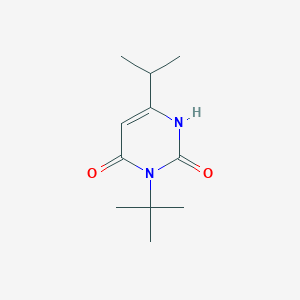
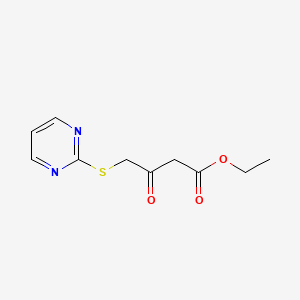
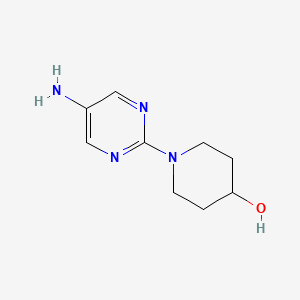
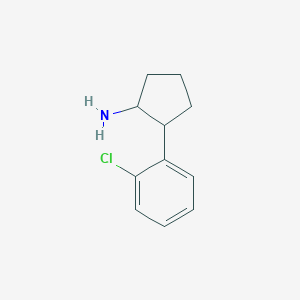
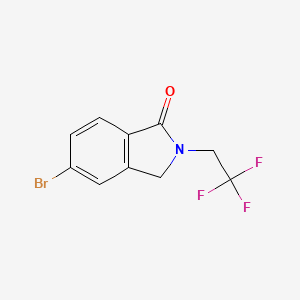
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1488239.png)

